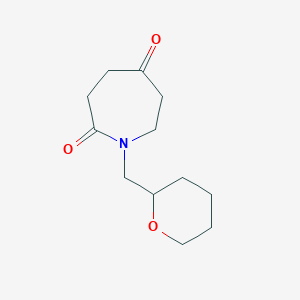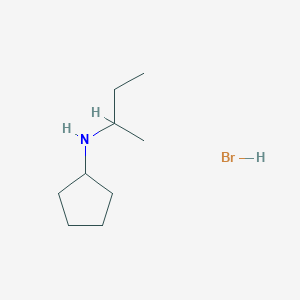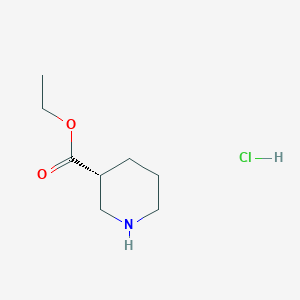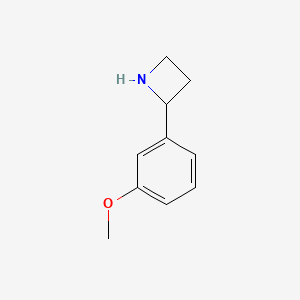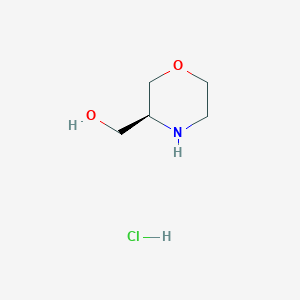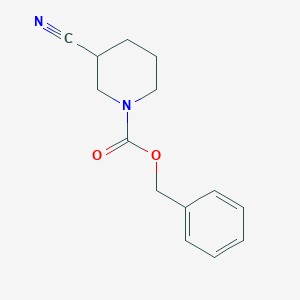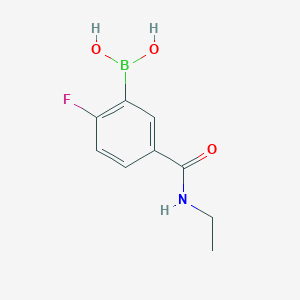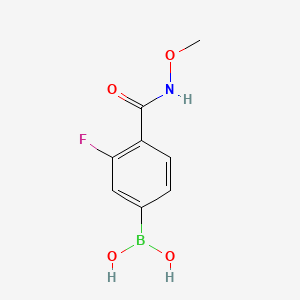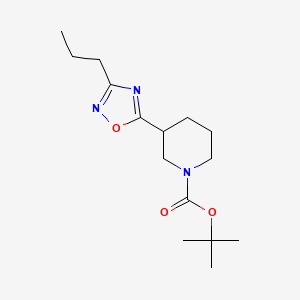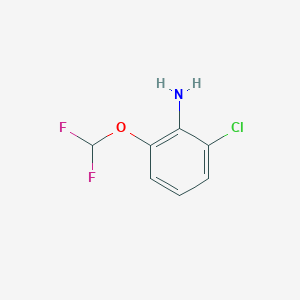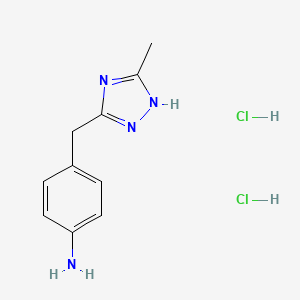
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Descripción general
Descripción
“4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride” is a chemical compound with the empirical formula C10H14Cl2N4. It has a molecular weight of 261.15 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound isNC(C=C1)=CC=C1CC(N2)=NN=C2C.[H]Cl.[H]Cl . This indicates that the compound contains an aniline group (a benzene ring attached to an amino group) and a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms), which are connected by a methyl group .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- Studies have explored various chemical syntheses and modifications involving triazole compounds. For example, Nikpour and Motamedi (2015) demonstrated the unexpected formation of 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione from methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, leading to a range of triazole derivatives (Nikpour & Motamedi, 2015).
- Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, exploring their antimicrobial activities. These derivatives were synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential biological applications (Bektaş et al., 2007).
Analytical and Sensing Applications
- Kumar, Tamilarasan, and Sreekanth (2011) found that 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione could selectively detect toxic aromatic amines like aniline through simple titration techniques. This suggests its use as a sensor for detecting specific chemical compounds (Kumar, Tamilarasan & Sreekanth, 2011).
Complex Formation and Crystal Structure Analysis
- The study of crystal structures and complex formation is another area of interest. For instance, Castiñeiras, García-Santos, and Saa (2018) investigated the crystal structure of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, providing insights into the molecular and supramolecular structures of such compounds (Castiñeiras, García-Santos & Saa, 2018).
Pharmacological and Biological Studies
- Various pharmacological and biological studies have been conducted using triazole derivatives. For example, Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones and tested them for H1-antihistaminic activity, demonstrating potential pharmacological applications (Alagarsamy et al., 2009).
Antimicrobial and Enzyme Inhibition Studies
- Triazole derivatives have also been evaluated for antimicrobial activities and enzyme inhibition. For instance, Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) synthesized new 1,2,4-triazoles and their derivatives, testing their antimicrobial activities. These studies contribute to the understanding of the potential of triazole compounds in antimicrobial applications (Bayrak et al., 2009).
Photoluminescent Properties
- Research on the photoluminescent properties of triazole compounds has been conducted. Manbeck, Brennessel, and Eisenberg (2011) prepared heteroleptic copper(I) complexes with amido-triazole ligands, exploring their photoluminescent properties. Such studies are crucial for understanding the optical properties of triazole-based compounds (Manbeck, Brennessel & Eisenberg, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;;/h2-5H,6,11H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLKSLEQPHWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



